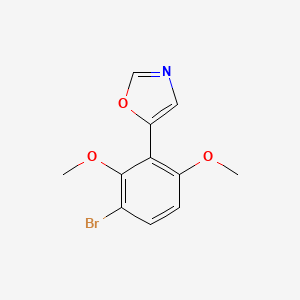

5-(3-bromo-2,6-dimethoxyphenyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromo-2,6-dimethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-14-8-4-3-7(12)11(15-2)10(8)9-5-13-6-16-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHLEDDWYNDABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 5 3 Bromo 2,6 Dimethoxyphenyl Oxazole

Retrosynthetic Disconnections for 5-(3-bromo-2,6-dimethoxyphenyl)oxazole

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesizable precursors. For this compound, the primary disconnections focus on the formation of the oxazole (B20620) ring.

A common and powerful disconnection strategy for 5-substituted oxazoles involves the Van Leusen reaction, which would disconnect the target molecule into 3-bromo-2,6-dimethoxybenzaldehyde (B3257972) and a tosylmethyl isocyanide (TosMIC) reagent. organic-chemistry.orgwikipedia.org This is often the most direct route to 5-aryl oxazoles.

Another logical disconnection cleaves the C-O and C-N bonds of the oxazole, leading back to an α-haloketone and an amide, or an α-acylamino ketone precursor for a Robinson-Gabriel type synthesis. pharmaguideline.comwikipedia.org Specifically, this would involve a precursor like 2-amino-1-(3-bromo-2,6-dimethoxyphenyl)ethan-1-one, which would then be acylated and cyclized.

Metal-catalyzed cross-coupling strategies offer another retrosynthetic viewpoint. For instance, a disconnection at the C5-aryl bond could suggest a coupling between a 5-halooxazole and a (3-bromo-2,6-dimethoxyphenyl)boronic acid derivative (Suzuki coupling) or other organometallic reagents. researchgate.net

These primary disconnections are illustrated in the figure below and form the basis for the forward synthetic strategies discussed in the subsequent sections.

Figure 1: Key retrosynthetic disconnections for this compound, highlighting pathways based on the Van Leusen reaction, Robinson-Gabriel synthesis, and cross-coupling reactions.

Figure 1: Key retrosynthetic disconnections for this compound, highlighting pathways based on the Van Leusen reaction, Robinson-Gabriel synthesis, and cross-coupling reactions.Direct Oxazole Ring Formation Approaches

The construction of the oxazole ring is the cornerstone of the synthesis of this compound. Various methodologies can be employed, each with its own set of advantages regarding substrate scope, reaction conditions, and efficiency.

Cyclodehydration reactions are a classical approach to oxazole synthesis. The Robinson-Gabriel synthesis, for instance, involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.org To apply this to the target molecule, one would start with an α-amino ketone derived from 3-bromo-2,6-dimethoxyacetophenone. The amino group is then acylated (e.g., formylated to introduce the C2-H of the oxazole) and subsequently cyclized using a dehydrating agent.

Another well-established condensation method is the reaction of α-haloketones with amides. pharmaguideline.comnih.gov In this approach, 2-bromo-1-(3-bromo-2,6-dimethoxyphenyl)ethan-1-one would be treated with formamide (B127407) to yield the target oxazole.

| Method | Precursors | Key Reagents | Description |

| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, P₂O₅, POCl₃ | Intramolecular cyclization of an acylated α-amino ketone. wikipedia.org |

| α-Haloketone Condensation | α-Haloketone, Amide | None (thermal) or acid/base | Direct condensation of an α-haloketone with an amide. nih.gov |

Modern organic synthesis has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings under mild conditions. researchgate.net For the synthesis of 5-aryl oxazoles, several metal-catalyzed methods are applicable.

Gold-catalyzed reactions, for example, can effect the cycloisomerization of N-propargylamides to form oxazoles. researchgate.netmdpi.com The required N-propargylamide would be prepared from 3-bromo-2,6-dimethoxybenzoic acid and propargylamine.

Copper-catalyzed reactions have also been developed, such as the aerobic oxidative dehydrogenative cyclization of alkenes and azides, which could be adapted for this synthesis. rsc.org Rhodium catalysts are effective in the reaction of α-diazo ketones with nitriles to form 2,5-disubstituted oxazoles. core.ac.uk

| Catalyst System | Starting Materials | General Approach | Reference |

| Gold (e.g., AuCl₃) | N-propargylamide | Cycloisomerization | researchgate.net |

| Copper (e.g., CuI) | Alkene, Azide | Cascade reaction | rsc.org |

| Rhodium (e.g., Rh₂(OAc)₄) | α-Diazo ketone, Nitrile | Decomposition and cycloaddition | core.ac.uk |

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby reducing waste and saving time. nih.gov While no specific MCR has been reported for the direct synthesis of this compound, existing MCRs for oxazole synthesis could be adapted. For instance, some isocyanide-based MCRs can generate highly substituted oxazoles. researchgate.net An Ugi reaction followed by a post-condensation cyclization is a plausible, albeit more complex, route. wikipedia.orgmdpi.com

The Van Leusen oxazole synthesis is arguably one of the most direct and widely used methods for preparing 5-substituted oxazoles. organic-chemistry.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.com

For the synthesis of this compound, the reaction would proceed as follows:

3-bromo-2,6-dimethoxybenzaldehyde + TosMIC --(Base, e.g., K₂CO₃)--> this compound

The reaction mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid to form the aromatic oxazole ring. wikipedia.org This method is generally high-yielding and tolerates a wide variety of functional groups on the aldehyde. mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |

| Aldehyde | TosMIC | K₂CO₃, DBU | Methanol, THF | One-pot synthesis of 5-substituted oxazoles. nih.gov |

Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times and often improve yields. youtube.com Several of the aforementioned synthetic methods for oxazoles can be accelerated using microwave irradiation.

Notably, the Van Leusen oxazole synthesis can be performed under microwave conditions, often leading to a significant reduction in reaction time from hours to minutes. nih.govacs.org Similarly, cyclodehydration reactions, such as those promoted by polyphosphoric acid esters, can be efficiently carried out with microwave heating to produce oxazolines, which can be precursors to oxazoles. organic-chemistry.orgnih.gov

| Synthetic Method | Conventional Time | Microwave Time | Advantage |

| Van Leusen Synthesis | 2-24 hours | 5-30 minutes | Drastic reduction in reaction time. acs.org |

| Cyclodehydration | Several hours | 10-60 minutes | Faster, often cleaner reactions. organic-chemistry.org |

Post-Cyclization Functionalization and Derivatization of the 5-Aryloxazole System

Once the core 5-aryloxazole scaffold is assembled, typically through methods like the Van Leusen reaction which couples an aldehyde with tosylmethyl isocyanide (TosMIC), post-cyclization modifications offer a powerful strategy for structural diversification. nih.govmdpi.com These modifications can target either the phenyl ring or the oxazole moiety, enabling fine-tuning of the molecule's properties.

Electrophilic halogenation is a fundamental tool for functionalizing aromatic systems. In the context of 5-(2,6-dimethoxyphenyl)oxazole, the electron-donating nature of the two methoxy (B1213986) groups strongly activates the phenyl ring towards electrophilic substitution. However, direct bromination must be controlled to achieve the desired regioselectivity for the 3-position.

Research into the synthesis of related bromo-substituted aryloxazoles demonstrates that direct bromination of an electron-rich dimethoxyphenyl ring can be achieved. For instance, in the synthesis of 2-Bromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazole, bromination occurs on the activated phenyl ring. mdpi.com For the target compound, selective bromination at the C-3 position would likely require careful control of reaction conditions, such as the choice of brominating agent (e.g., N-Bromosuccinimide) and reaction temperature, to manage the high reactivity of the dimethoxyphenyl ring. The oxazole ring itself is generally less susceptible to electrophilic attack than the activated phenyl ring.

Table 1: Potential Electrophilic Halogenation Reactions

| Substrate | Reagent | Potential Product |

| 5-(2,6-dimethoxyphenyl)oxazole | N-Bromosuccinimide (NBS) | This compound |

| 5-(2,6-dimethoxyphenyl)oxazole | N-Chlorosuccinimide (NCS) | 5-(3-chloro-2,6-dimethoxyphenyl)oxazole |

| 5-(2,6-dimethoxyphenyl)oxazole | N-Iodosuccinimide (NIS) | 5-(3-iodo-2,6-dimethoxyphenyl)oxazole |

The bromine atom on the this compound scaffold is a key functional handle for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly well-suited for this purpose. The reaction of this compound with various arylboronic acids, catalyzed by a palladium complex, would yield a diverse library of 5-(3-aryl-2,6-dimethoxyphenyl)oxazole derivatives. Similarly, the Migita-Stille reaction, utilizing organotin reagents, offers a complementary approach. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions. The versatility of these cross-coupling reactions has made them indispensable tools in drug discovery. nih.govresearchgate.net

Table 2: Exemplary Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(2,6-dimethoxy-[1,1'-biphenyl]-3-yl)oxazole |

| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(3-(pyridin-3-yl)-2,6-dimethoxyphenyl)oxazole |

| Thiophen-2-ylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-(2,6-dimethoxy-3-(thiophen-2-yl)phenyl)oxazole |

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique for aromatic compounds. wikipedia.orgchem-station.com The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org

In the this compound system, the two methoxy groups at positions 2 and 6 are effective DMGs. wikipedia.org They can direct a strong base like n-butyllithium or s-butyllithium to deprotonate the phenyl ring at the C-4 or C-5 positions. The resulting aryllithium intermediate is a potent nucleophile that can be "quenched" with a wide variety of electrophiles, introducing new functional groups with high regiocontrol. This allows for the synthesis of polysubstituted aromatic compounds that are often difficult to access through classical electrophilic aromatic substitution. uwindsor.ca

Table 3: Potential Directed Ortho-Metalation and Quenching Reactions

| Lithiation Site | Electrophile (E+) | Quenched Product (E) |

| C-4 | Dimethylformamide (DMF) | -CHO (Formyl) |

| C-4 | Iodine (I₂) | -I (Iodo) |

| C-5 | Carbon Dioxide (CO₂) | -COOH (Carboxylic Acid) |

| C-5 | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) |

Optimization of Reaction Conditions and Catalyst Systems for Selective Synthesis

The selective synthesis of this compound and its derivatives requires careful optimization of reaction parameters. For the initial oxazole ring formation via the Van Leusen reaction, key variables include the choice of base (e.g., K₂CO₃), solvent (e.g., methanol), and reaction temperature, which can significantly impact the yield. mdpi.commdpi.com

For subsequent cross-coupling reactions, optimization is even more critical. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and the associated ligands (e.g., SPhos, XPhos) can dramatically influence reaction efficiency, scope, and functional group tolerance. The base, solvent, and temperature must also be fine-tuned for each specific substrate combination to maximize product yield and minimize side products like de-bromination. The development of highly active catalyst systems has expanded the scope of these reactions to include even challenging substrates.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of oxazoles is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijpsonline.comijpsonline.com This involves minimizing hazardous waste, using safer solvents, improving energy efficiency, and employing catalytic methods. ijpsonline.com

For the synthesis of the 5-aryloxazole core, green approaches include the use of microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijpsonline.com Electrochemical synthesis represents another promising green alternative, which can avoid the use of toxic oxidants and transition metal catalysts. rsc.orgrsc.org For derivatization steps like cross-coupling, developing reactions that can be performed in greener solvents, such as water or ethanol, or using recyclable catalysts are key research goals. These green synthetic methods not only reduce the formation of toxic substances but can also enhance product yields and purity. ijpsonline.com

Table 4: Comparison of Conventional vs. Green Synthetic Approaches for Oxazole Synthesis

| Step | Conventional Method | Green Alternative | Green Advantage |

| Oxazole Cyclization | Reflux in organic solvents (e.g., Methanol) for several hours. mdpi.com | Microwave-assisted synthesis in a greener solvent (e.g., Ethanol). ijpsonline.com | Reduced reaction time, lower energy consumption. |

| Oxidation/Cycloaddition | Use of stoichiometric toxic oxidants. | Electrochemical synthesis using electricity as the "reagent". rsc.org | Avoids hazardous chemical oxidants, high atom economy. |

| Cross-Coupling | Use of palladium catalysts in solvents like Toluene or Dioxane. | Use of water as a solvent with a water-soluble catalyst system. | Reduces use of volatile organic compounds (VOCs). |

Theoretical and Computational Investigations of 5 3 Bromo 2,6 Dimethoxyphenyl Oxazole

Electronic Structure Calculations Using Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the electronic structure of molecules. nih.gov Such a study on 5-(3-bromo-2,6-dimethoxyphenyl)oxazole would provide insights into its stability, reactivity, and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. For analogous aromatic and heterocyclic compounds, these values are typically calculated and presented in tabular format, often in units of electron volts (eV). ajchem-a.comnih.gov Without specific calculations for this compound, no such data can be provided.

Natural Bond Orbital (NBO) Analysis for Bonding and Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify charge transfer between different parts of the molecule, which is critical for understanding its electronic behavior. This analysis would reveal the nature of the bonds and the extent of electron delocalization in this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of chemical reactivity. For this compound, this would indicate likely positions for electrophilic or nucleophilic attack.

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational methods can predict spectroscopic data such as NMR chemical shifts, and vibrational frequencies (FT-IR). These theoretical predictions can then be compared with experimental data to confirm the molecular structure. For a novel or uncharacterized compound like this compound, this correlation is a vital step in its identification and characterization. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations can be used to model chemical reactions involving this compound. This would involve identifying the transition states, intermediates, and products, as well as calculating the activation energies. Such studies provide a deep understanding of the reaction pathways and kinetics. For instance, understanding the reactivity of the bromo- and methoxy-substituents could be crucial for its synthetic applications.

A comprehensive literature search for theoretical and computational investigations on the specific chemical compound This compound did not yield public-domain scientific articles containing the specific analyses requested.

Detailed research findings regarding the Non-Linear Optical (NLO) properties, Molecular Dynamics (MD) simulations for conformational flexibility and solvation effects, or Quantum Chemical Topology and Electron Density Analysis (ELF, LOL, RDG) for this particular molecule are not available in the indexed literature based on the performed searches.

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based data for the specified sections and subsections. To maintain factual accuracy and adhere to the strict content requirements, no data from other related compounds can be substituted.

Chemical Reactivity and Transformation Pathways of 5 3 Bromo 2,6 Dimethoxyphenyl Oxazole

Reactions Involving the Oxazole (B20620) Ring System

The oxazole ring, an aromatic five-membered heterocycle containing oxygen and nitrogen, exhibits a unique reactivity profile. While aromatic, it is less so than rings like imidazole, rendering it susceptible to specific transformations. cutm.ac.in

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, particularly when activated by electron-donating groups. wikipedia.org These reactions are a well-established route to pyridines. wikipedia.org The alkoxy-substituted oxazole can serve as a precursor to the pyridoxyl system. wikipedia.org The initial [4+2] cycloaddition with an electrophilic alkene yields a bicyclic intermediate with an acid-sensitive oxo bridgehead. wikipedia.orglibretexts.org Similarly, 1,3-dipolar cycloadditions provide access to various five-membered heterocycles. libretexts.orgbeilstein-journals.org The oxazole ring can also undergo [5+2] cycloadditions, which are powerful reactions for forming seven-membered ring systems. rsc.org

Ring-Opening Reactions: The oxazole ring can undergo cleavage under certain conditions. Deprotonation at the C2 position with a strong base like butyllithium (B86547) can lead to a ring-opened enolate-isonitrile intermediate. cutm.ac.inwikipedia.org This intermediate can then be trapped by various electrophiles. wikipedia.org Additionally, treatment with nucleophiles such as ammonia (B1221849) or formamide (B127407) can convert oxazoles into imidazoles through a ring-cleavage and recyclization pathway. pharmaguideline.com Oxidizing agents like potassium permanganate (B83412) or ozone can also induce ring opening. pharmaguideline.com

A summary of representative reactions of the oxazole ring is presented below:

| Reaction Type | Reagents | Product Type | Reference |

| Diels-Alder Cycloaddition | Electrophilic Alkenes | Pyridine Derivatives | wikipedia.org |

| 1,3-Dipolar Cycloaddition | Dipolarophiles | Five-membered Heterocycles | libretexts.orgbeilstein-journals.org |

| Ring Opening | Strong Base (e.g., BuLi) | Isonitrile Intermediates | cutm.ac.inwikipedia.org |

| Ring Transformation | Ammonia/Formamide | Imidazoles | pharmaguideline.com |

| Oxidative Cleavage | KMnO4, O3 | Open-chain products | pharmaguideline.com |

Transformations at the Bromine Moiety

The bromine atom attached to the phenyl ring is a versatile functional group that can be readily transformed through various reactions.

Nucleophilic Aromatic Substitution: While direct nucleophilic substitution on an aryl halide is generally challenging, it can be facilitated by the presence of activating groups or through metal-catalyzed processes. The halogen atom at the C2 position of an oxazole ring, for instance, is susceptible to replacement by nucleophiles. pharmaguideline.com

Metalation and Cross-Coupling Reactions: A common and powerful strategy for modifying the bromine moiety is through metal-halogen exchange. Treatment with organolithium reagents (e.g., n-BuLi) can generate a lithiated intermediate, which can then be reacted with a variety of electrophiles. This approach is widely used for the regioselective functionalization of bromo-substituted aromatics and heterocycles. sci-hub.seresearchgate.net

The resulting organometallic species can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This has been demonstrated for the coupling of bromooxazoles with various partners. sci-hub.se Palladium-catalyzed coupling reactions are also effective for creating C-N bonds by reacting bromooxazoles with amines or other nitrogen-containing heterocycles. researchgate.net

Key transformations at the bromine moiety are summarized in the following table:

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Metal-Halogen Exchange | Organolithium Reagents (e.g., n-BuLi) | Lithiated Intermediate | sci-hub.seresearchgate.net |

| Suzuki-Miyaura Coupling | Palladium Catalyst, Boronic Acid/Ester | Aryl/Heteroaryl Substituted Product | sci-hub.se |

| Buchwald-Hartwig Amination | Palladium Catalyst, Amine | Aminated Product | researchgate.net |

Reactivity of the Dimethoxy-Substituted Phenyl Ring

The two methoxy (B1213986) groups on the phenyl ring are strong electron-donating groups, which significantly influence the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The methoxy groups are activating and ortho-, para-directing. makingmolecules.comlibretexts.org This means they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orgwikipedia.org In the case of the 2,6-dimethoxyphenyl group, the positions ortho and para to both methoxy groups are already substituted (C1, C2, C3, and C6). The remaining positions (C4 and C5) are meta to one methoxy group and para or ortho to the other. The directing effects of the two methoxy groups will therefore influence the regioselectivity of any further substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. makingmolecules.comwikipedia.org The generation of a potent electrophile is a key step in these reactions. minia.edu.eg

Oxidation: The electron-rich nature of the dimethoxy-substituted phenyl ring makes it susceptible to oxidation under certain conditions.

The table below outlines the expected reactivity of the dimethoxy-substituted phenyl ring:

| Reaction Type | Reagents | Expected Outcome | Reference |

| Nitration | HNO3, H2SO4 | Introduction of a nitro group | wikipedia.orgminia.edu.eg |

| Halogenation | Br2, FeBr3 | Introduction of a halogen atom | makingmolecules.comwikipedia.org |

| Sulfonation | Fuming H2SO4 | Introduction of a sulfonic acid group | lkouniv.ac.in |

| Friedel-Crafts Acylation | Acyl Halide, AlCl3 | Introduction of an acyl group | lkouniv.ac.in |

Stereochemical Considerations in Transformations

Stereochemistry can be a critical factor in the transformations of 5-(3-bromo-2,6-dimethoxyphenyl)oxazole, particularly in reactions that create new stereocenters.

In cycloaddition reactions, the stereochemistry of the reactants often dictates the stereochemistry of the product. For instance, in Diels-Alder reactions, the relative stereochemistry of substituents on the dienophile is typically retained in the cyclic product. libretexts.org Similarly, 1,3-dipolar cycloadditions can proceed with a high degree of regio- and stereoselectivity, which is valuable for the synthesis of complex molecules with specific stereochemical requirements. researchgate.net The stereochemical outcome is influenced by the frontier molecular orbital interactions between the dipole and the dipolarophile. researchgate.net

For reactions involving the creation of a stereocenter adjacent to an existing one, diastereoselectivity becomes an important consideration. The existing stereochemistry of the molecule can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.

Mechanistic Studies of Key Chemical Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for predicting reactivity and controlling product formation.

Cycloaddition Reactions: The mechanism of the Diels-Alder reaction is a concerted pericyclic process that proceeds through a single, cyclic transition state. libretexts.org The reaction is governed by the conservation of orbital symmetry. libretexts.org The mechanism of 1,3-dipolar cycloaddition is also a concerted process, involving the simultaneous formation of two new sigma bonds. beilstein-journals.orgnih.gov The reaction is believed to proceed through a transition state where the 1,3-dipole and the dipolarophile approach each other in parallel planes. nih.gov

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution involves a two-step process. wikipedia.orglkouniv.ac.in The first step is the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglkouniv.ac.in This step is typically the rate-determining step. minia.edu.eg The second step is the rapid loss of a proton from the arenium ion to restore the aromaticity of the ring. wikipedia.org

Metalation: The mechanism of directed ortho-metalation involves the coordination of an organolithium reagent to a heteroatom-containing directing group (in this case, the methoxy groups or the oxazole nitrogen). This coordination positions the base in proximity to an ortho proton, facilitating its abstraction and the formation of a stabilized lithiated species.

Applications of 5 3 Bromo 2,6 Dimethoxyphenyl Oxazole in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

The structure of 5-(3-bromo-2,6-dimethoxyphenyl)oxazole suggests its primary value in organic synthesis is as a highly functionalized building block. The presence of a bromine atom on the phenyl ring is a key feature, making it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental to the construction of complex molecular frameworks.

Notably, the bromo-substituted aryl moiety can readily participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a powerful method for introducing new aryl or alkyl groups at the bromine-bearing position.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing amino functionalities.

Stille Coupling: Reaction with organostannanes.

The oxazole (B20620) ring itself is a stable aromatic heterocycle found in numerous natural products and pharmaceutically active compounds. vulcanchem.com Its presence imparts specific steric and electronic properties to the molecule and can be a crucial pharmacophore. The dimethoxy groups on the phenyl ring also influence the molecule's reactivity and conformation, and can potentially be modified or cleaved to reveal phenol (B47542) functionalities for further elaboration.

The combination of these features in a single molecule allows for the sequential and regioselective introduction of diverse functionalities, making this compound a potentially valuable intermediate in the synthesis of complex target molecules, such as pharmaceuticals or agrochemicals. A patent for the synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one highlights the utility of similar bromo-oxazole structures in preparing compounds for research in pharmaceutical chemistry through Heck and Suzuki reactions.

Hypothetical Synthetic Utility in Complex Molecule Synthesis

| Reaction Type | Reagent | Potential Product Feature |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Biaryl structure |

| Heck | Alkene | Substituted stilbene (B7821643) derivative |

| Sonogashira | Terminal alkyne | Aryl-alkyne conjugate |

Utility in Divergent and Convergent Synthesis Strategies

The multifunctional nature of this compound lends itself to both divergent and convergent synthetic designs.

In a divergent synthesis , the core scaffold of this compound could be used to generate a library of related compounds. Starting from this common intermediate, the bromine atom can be subjected to a variety of cross-coupling reactions, each introducing a different substituent. This approach is highly efficient for exploring structure-activity relationships in drug discovery, where numerous analogues of a lead compound are required.

Development of New Synthetic Reagents and Catalyst Ligands Utilizing the Oxazole Scaffold

The oxazole ring system is a known component of various ligands used in catalysis. The nitrogen and oxygen atoms of the oxazole can act as coordination sites for metal centers. While there is no specific literature on the use of this compound for this purpose, its structure presents possibilities.

The bromine atom could be transformed into other functional groups, such as a phosphine (B1218219) or an additional nitrogen-containing heterocycle, which are common in catalyst ligands. For example, a lithium-halogen exchange on the bromine followed by quenching with a chlorophosphine could yield a phosphine-substituted oxazole. Such a molecule could then be explored as a ligand in transition metal catalysis. The dimethoxy groups could also influence the steric and electronic properties of the resulting metal complex, potentially tuning its catalytic activity and selectivity.

Potential Ligand Synthesis from this compound

| Step 1 | Step 2 | Resulting Ligand Type |

|---|---|---|

| Lithium-Halogen Exchange | Quench with Ph2PCl | Phosphine-Oxazole |

Functional Materials Precursors (if applicable, focusing on chemical properties)

While the primary applications of such a compound are likely in medicinal chemistry and organic synthesis, its structure does not preclude its potential use as a precursor for functional materials. Aryl-oxazole motifs are known to exhibit interesting photophysical properties, such as fluorescence.

The extended π-system that can be generated through cross-coupling reactions at the bromine position could lead to the formation of conjugated molecules with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The dimethoxy groups can enhance solubility, which is often a crucial factor for the processability of organic materials. Further research would be needed to explore the photophysical and electronic properties of polymers or oligomers derived from this compound.

Future Perspectives and Emerging Research Directions in 5 3 Bromo 2,6 Dimethoxyphenyl Oxazole Chemistry

Untapped Synthetic Avenues and Methodological Advancements

While classic methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and van Leusen reactions, are well-established, future research into the synthesis of 5-(3-bromo-2,6-dimethoxyphenyl)oxazole is likely to focus on more advanced, efficient, and sustainable methodologies. mdpi.comresearchgate.net Modern catalytic systems offer significant advantages in terms of yield, regioselectivity, and functional group tolerance.

Untapped synthetic avenues could involve transition-metal-catalyzed reactions that construct the oxazole ring in a highly controlled manner. For instance, gold- or copper-catalyzed cyclization of N-propargylamides or oxidative annulation processes could provide direct access to the core structure. organic-chemistry.org Another promising direction is the development of one-pot procedures that combine ring formation with functionalization, thereby streamlining the synthetic sequence. Palladium-catalyzed direct arylation of the oxazole C-H bonds is a powerful technique that could be adapted for the synthesis of the target compound, offering an alternative to traditional cross-coupling strategies. organic-chemistry.org

Furthermore, green chemistry approaches are gaining prominence. The use of ionic liquids as recyclable solvents or the application of photochemical flow chemistry for the oxazole ring formation represent significant methodological advancements that could be applied to the synthesis of this compound. nih.govresearchgate.net These methods not only improve the environmental footprint of the synthesis but can also lead to unique reactivity and higher efficiencies.

| Advanced Synthetic Method | Key Reagents/Catalysts | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Palladium-Catalyzed Direct C-H Arylation | Pd catalysts, phosphine (B1218219) ligands | High atom economy, reduced pre-functionalization | Methods for direct arylation at C-5 of oxazoles have been developed, offering regioselective synthesis. organic-chemistry.org |

| Gold-Catalyzed Cyclization | Gold(I) or Gold(III) salts | Mild reaction conditions, high functional group tolerance | Gold catalysis enables the synthesis of oxazoles from N-propargylamides. organic-chemistry.org |

| Copper-Catalyzed Oxidative Annulation | Copper salts, oxidant (e.g., O2) | Use of readily available starting materials, solvent-free options | Facile synthesis of triarylated oxazoles has been achieved using copper catalysis under an oxygen atmosphere. organic-chemistry.org |

| Photochemical Flow Synthesis | Diazo compounds, nitriles, blue LEDs | Rapid, mild, and scalable process | Photochemical transposition of isoxazoles or cycloaddition of carbenes and nitriles in flow reactors yields oxazoles efficiently. organic-chemistry.orgresearchgate.net |

Potential for Novel Chemical Transformations and Rearrangements

The structure of this compound is ripe for exploration through novel chemical transformations. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, allowing for the introduction of diverse functionalities.

Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids, Sonogashira coupling with terminal alkynes, and Stille coupling with organostannanes can be employed to generate a library of derivatives with tailored electronic and steric properties. tandfonline.comacs.orgchemrxiv.org These transformations are fundamental for creating new materials with specific photophysical characteristics.

Functionalization of the Oxazole Ring: Beyond the bromine handle, the oxazole ring itself can undergo regioselective functionalization. Metalation of the C2 position using strong bases like TMPMgCl·LiCl, followed by quenching with various electrophiles, can introduce substituents at a different position on the heterocycle, leading to 2,4,5-trisubstituted oxazoles. nih.gov

Rearrangement Reactions: The potential for skeletal rearrangements offers another layer of chemical diversity. The "halogen dance" reaction, a base-induced migration of a halogen atom, has been observed in brominated thiazole and oxazole systems. nih.gov Subjecting this compound to specific basic conditions could potentially induce a rearrangement to a 4-bromo or 2-bromo isomer, opening pathways to otherwise inaccessible substitution patterns. The Cornforth rearrangement, a thermal isomerization of 4-acyloxazoles, is another classic oxazole reaction that could be explored if the molecule is further functionalized at the C4 position. wikipedia.org

| Transformation/Rearrangement | Typical Reagents | Potential Outcome | Relevant Findings |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Formation of new C-C bonds, creating biaryl structures. | 4-Bromooxazoles have been shown to be good partners in Suzuki-Miyaura couplings. acs.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Introduction of alkyne functionalities for click chemistry or material science. | Functionalized ethynyl oxazoles are versatile reagents for click chemistry. chemrxiv.org |

| Regioselective Metalation | TMPMgCl·LiCl or LDA, then electrophile | Functionalization at the C2 or C4 position of the oxazole ring. | Successive metalations allow for the synthesis of highly functionalized oxazoles. nih.gov |

| Halogen Dance Rearrangement | Strong base (e.g., LDA) | Isomerization to a different bromo-substituted regioisomer. | Base-induced halogen migration is a known process in heteroaromatic systems. nih.gov |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the behavior and properties of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational modeling can offer significant insights.

Density Functional Theory (DFT): DFT calculations can be used to predict geometric parameters, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic signatures (NMR, IR). scielo.br This information is invaluable for understanding the molecule's reactivity, predicting the most likely sites for electrophilic or nucleophilic attack, and elucidating reaction mechanisms for its synthesis and subsequent transformations.

Predictive QSAR Models: While Quantitative Structure-Activity Relationship (QSAR) models are often used in medicinal chemistry, the same principles can be applied to predict physical or chemical properties. nih.gov By generating a virtual library of derivatives of the parent compound, QSAR models could be built to predict properties relevant to material science, such as solubility, thermal stability, or photophysical characteristics, based on their structural features.

Molecular Dynamics (MD) Simulations: For potential applications in supramolecular chemistry, MD simulations can model the self-assembly behavior of these molecules. These simulations can predict how molecules will interact and organize in solution or the solid state, providing a bottom-up approach to designing new materials with desired packing structures and bulk properties.

| Computational Method | Predicted Properties/Applications | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction pathways, spectroscopic data. | Rationalizes observed reactivity and guides the design of new reactions. scielo.br |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with physical properties (e.g., melting point, solubility). | Accelerates the screening of virtual compounds for desired material properties. nih.govjcchems.com |

| Molecular Dynamics (MD) Simulations | Self-assembly behavior, intermolecular interactions, crystal packing. | Aids in the design of supramolecular structures and crystalline materials. |

Integration with Flow Chemistry and Automated Synthesis

The integration of modern automation and continuous processing technologies stands to revolutionize the synthesis and screening of complex molecules like this compound.

Flow Chemistry: Performing the synthesis in a continuous flow reactor offers numerous advantages over traditional batch chemistry, including enhanced safety (especially for exothermic reactions or when using hazardous reagents), precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. uc.ptresearchgate.net The synthesis of functionalized oxazoles using molecular oxygen has been successfully demonstrated in microreactors, highlighting the potential for safer and more efficient processes. acs.org This approach would be particularly beneficial for optimizing reaction conditions and for the large-scale production of the target compound or its derivatives.

Automated Synthesis: Automated synthesis platforms can accelerate the exploration of the chemical space around the core scaffold. researchgate.netnih.gov By combining robotic reagent handling with flow chemistry modules, these systems can perform multi-step syntheses and generate libraries of analogues with minimal manual intervention. magritek.com For example, an automated system could take the this compound core and subject it to a pre-programmed matrix of different boronic acids in a Suzuki coupling reaction, rapidly producing a diverse set of compounds for screening in material science applications.

Exploration of Supramolecular Assemblies and Material Science Applications

The unique structural features of this compound make it an intriguing candidate for applications in material science, completely independent of any biological activity. The rigid, planar oxazole ring can promote π-π stacking, a key interaction in the formation of ordered supramolecular structures.

Liquid Crystals: The rod-like shape of molecules based on this scaffold could lead to liquid crystalline properties. By attaching flexible alkyl chains (via cross-coupling at the bromine position), it may be possible to design molecules that exhibit mesophases, which are essential for display technologies.

Organic Electronics: Oxazole-containing compounds have been investigated for their scintillating and fluorescence properties. chemrxiv.org The electron-rich dimethoxyphenyl group and the tunable electronics of the oxazole ring suggest that derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or as fluorescent probes for detecting specific analytes. The bromine atom provides a convenient point for attaching this core to larger conjugated systems.

Porous Materials: By designing derivatives capable of forming strong, directional intermolecular interactions (such as hydrogen bonds or halogen bonds), it might be possible to create self-assembling porous materials. These crystalline organic frameworks could have applications in gas storage or separation, based purely on their physical structure.

The exploration of these purely chemical and physical applications represents a significant future direction, leveraging the compound's inherent structural and electronic properties for the creation of advanced functional materials.

Q & A

Q. What are the established synthetic routes for 5-(3-bromo-2,6-dimethoxyphenyl)oxazole, and what optimization strategies are recommended for improving yield?

The compound can be synthesized via van Leusen's oxazole synthesis, starting from a substituted benzaldehyde precursor. A typical protocol involves reacting 3-bromo-2,6-dimethoxybenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol with potassium carbonate as a base under reflux (70°C, 3 hours). Post-reaction workup includes extraction with methyl tert-butyl ether and purification via column chromatography . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1 aldehyde:TosMIC) or solvent polarity.

Q. How is structural characterization of this compound performed, and what analytical discrepancies should researchers anticipate?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxazole ring and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₁H₁₁BrNO₃). Discrepancies may arise in aromatic proton splitting patterns due to steric hindrance from the bromo and methoxy groups, necessitating 2D NMR (COSY, NOESY) for resolution .

Q. What preliminary biological activities have been reported for structurally similar oxazole derivatives?

Analogous compounds, such as 5-(4-bromophenyl)-1,3-oxazole derivatives, exhibit antitumor activity via PLK-1 enzyme inhibition (IC₅₀ values in low micromolar ranges). Screening protocols involve AutoDock-based molecular docking to assess binding affinity to target proteins like aromatase or kinases, followed by in vitro cytotoxicity assays (e.g., MTT on triple-negative breast cancer cell lines) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of oxazole derivatives?

Discrepancies in activity data (e.g., varying IC₅₀ values across studies) may stem from differences in assay conditions or substituent effects. Structure-activity relationship (SAR) analysis using density functional theory (DFT) can evaluate electronic contributions (e.g., bromine’s electron-withdrawing effect) to binding. Molecular dynamics simulations further assess protein-ligand stability under physiological conditions .

Q. What advanced synthetic strategies enable selective functionalization of the oxazole ring or aryl substituents?

Pd-catalyzed C–H arylation allows direct modification of the oxazole’s C5 position. For example, coupling with 4-bromofluorobenzene using Pd(OAc)₂, butyldi(1-adamantyl)phosphine, and PivOH in DMA at 110°C achieves regioselective arylation (51% yield). Electrochemical phosphorylation under silver catalysis offers a solvent-free route to introduce dialkyl-H-phosphonate groups without ring opening .

Q. What experimental and computational approaches are used to study halogen bonding in oxazole-based cocrystals?

Cocrystallization with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) leverages Br/I⋯N halogen bonding, analyzed via X-ray diffraction. Molecular electrostatic potential (MEP) maps, generated using Gaussian09 at the B3LYP/6-31G* level, quantify acceptor strength of the oxazole’s nitrogen site. Thermal stability is assessed via differential scanning calorimetry (DSC) .

Q. How do solvent effects influence the vibrational and electronic properties of oxazole derivatives?

Solvent polarity alters vibrational frequencies (e.g., C=N stretching in DMSO vs. chloroform) and electronic transitions. Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) predicts solvatochromic shifts in UV-Vis spectra. Experimental validation via spectroscopic ellipsometry ensures accuracy in optoelectronic applications .

Methodological Guidance

Q. Designing a SAR study for this compound derivatives: What parameters should be prioritized?

- Core modifications: Replace bromine with other halogens (Cl, I) to assess steric/electronic impacts.

- Substituent variation: Introduce electron-donating (e.g., -OCH₃) or -withdrawing (-NO₂) groups on the phenyl ring.

- Assay conditions: Standardize cell lines (e.g., MDA-MB-231 for breast cancer) and control for metabolic interference (e.g., CYP450 inhibition) .

Interpreting conflicting crystallographic data in halogen-bonded cocrystals of oxazoles: A case study.

If Br⋯N interactions fail to form despite MEP predictions, evaluate competing interactions (e.g., π-π stacking or hydrogen bonding). Single-crystal XRD refinement (R-factor < 0.05) and Hirshfeld surface analysis clarify packing motifs. For example, steric bulk from methoxy groups may hinder halogen-bond geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.